N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide is a complex organic compound characterized by the presence of a benzodioxin ring system and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acetylation of 2,3-dihydro-1,4-benzodioxin, followed by iodination and subsequent coupling with 3-iodobenzoyl chloride under appropriate conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodinated benzamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide involves its interaction with specific molecular targets. The benzodioxin ring system and iodinated benzamide group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Similar structure but lacks the iodinated benzamide group.
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the iodinated benzamide group.
Uniqueness
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide is unique due to the presence of both the benzodioxin ring system and the iodinated benzamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H14INO4 |
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Molecular Weight |
423.20 g/mol |
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-iodobenzamide |
InChI |
InChI=1S/C17H14INO4/c1-10(20)13-8-15-16(23-6-5-22-15)9-14(13)19-17(21)11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,21) |
InChI Key |
PFFFXSPUYJDAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)I)OCCO2 |
Origin of Product |
United States |
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